
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring attached to the pyrrolidinone core. Pyrrolidinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to ensure high yield and selectivity .
Chemical Reactions Analysis
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolidinone derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: Lacks the chloro and fluoro substituents, leading to different biological activities.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, which can alter its reactivity and biological properties.
Prolinol: A hydroxylated derivative with different pharmacological effects. The uniqueness of this compound lies in its specific substituents, which can enhance its biological activity and selectivity.
Biological Activity
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClFNO. The presence of a pyrrolidine ring and a chlorofluorophenyl group contributes to its unique properties, making it a candidate for various biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Interactions : The compound selectively inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK1, which is crucial for cancer cell signaling pathways. This inhibition can lead to reduced cancer cell invasion and growth independent of anchorage.
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound possess anticonvulsant properties, potentially acting as binders to neuronal voltage-sensitive sodium channels .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Cell line assays have demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating potent activity. For example, compounds with similar structures have shown IC50 values ranging from 0.12 to 1.47 µM against MCF-7 and A549 cell lines .
Compound Name | IC50 (µM) | Cancer Type |
---|---|---|
This compound | 0.65 | MCF-7 |
Similar Derivative A | 0.79 | A549 |
Similar Derivative B | 1.47 | HeLa |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial effects:
- Activity Against Pathogens : SAR studies indicate that modifications in the pyrrolidine structure can enhance antimicrobial activity, with some derivatives exhibiting MIC values lower than standard antibiotics like ciprofloxacin .
Case Studies
- Study on Antitumor Activity : A study involving structural analogs demonstrated that this compound analogs exhibited higher biological activity than doxorubicin in vitro, suggesting a promising alternative for cancer therapy .
- Anticonvulsant Screening : In a series of experiments assessing anticonvulsant activity, specific derivatives were identified that showed efficacy in models of maximal electroshock seizures, indicating their potential use in epilepsy treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Electron-Withdrawing Groups (EWGs) : The presence of halogen atoms enhances binding affinity and selectivity for biological targets. Studies have shown that modifications can significantly affect potency and selectivity .
Structural Feature | Effect on Activity |
---|---|
Chlorine at Position 2 | Increased binding affinity |
Fluorine at Position 4 | Enhanced selectivity |
Properties
Molecular Formula |
C10H9ClFNO |
---|---|
Molecular Weight |
213.63 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
MWRJKXNJIDTKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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